N-(4-aminophenyl)-2-methylbenzamide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-(4-aminophenyl)-2-methylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O/c1-10-4-2-3-5-13(10)14(17)16-12-8-6-11(15)7-9-12/h2-9H,15H2,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIIPAURDZWJJIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular and Cellular Mechanisms of Action of N 4 Aminophenyl 2 Methylbenzamide Entinostat
Selective Histone Deacetylase (HDAC) Inhibition
Entinostat's primary mechanism involves the targeted inhibition of a select group of histone deacetylase enzymes, which are crucial regulators of gene expression.
Specificity Profile Against Class I and IV HDAC Isoforms
Entinostat exhibits potent and selective inhibitory activity against Class I and Class IV histone deacetylases (HDACs). nih.govarchivesofmedicalscience.com Specifically, it shows high potency against HDAC1, with significantly less activity towards HDAC2 and HDAC3. nih.gov There is no reported activity of Entinostat against HDAC8 or any Class II HDACs. nih.gov This selectivity distinguishes it from pan-HDAC inhibitors, which target a broader range of HDAC isoforms. nih.gov The targeted inhibition of Class I HDACs, particularly HDAC1, is a key feature of Entinostat's molecular action. patsnap.comnih.gov
Table 1: Specificity Profile of Entinostat Against HDAC Isoforms
| HDAC Class | Isoform | Inhibition by Entinostat |
|---|---|---|
| Class I | HDAC1 | Potent inhibition (nanomolar range) nih.gov |
| HDAC2 | Less potent inhibition (micromolar range) nih.gov | |
| HDAC3 | Less potent inhibition (micromolar range) nih.gov | |
| HDAC8 | No reported activity nih.gov | |
| Class II | HDAC4, 5, 6, 7, 9, 10 | No reported activity nih.govaacrjournals.org |
| Class IV | HDAC11 | Inhibition wikipedia.org |
Consequence of HDAC Inhibition on Histone Acetylation Dynamics
Histone deacetylases (HDACs) and histone acetyltransferases (HATs) work in opposition to control the acetylation state of histones, proteins around which DNA is wound. archivesofmedicalscience.com HDACs remove acetyl groups from lysine (B10760008) residues on histones, leading to a more condensed chromatin structure and transcriptional repression. archivesofmedicalscience.compatsnap.com By inhibiting Class I HDACs, Entinostat disrupts this process, shifting the balance towards histone acetylation. patsnap.comresearchgate.net This results in the accumulation of acetylated histones, a state known as histone hyperacetylation. nih.govarchivesofmedicalscience.com The increased acetylation neutralizes the positive charge of histones, weakening their interaction with the negatively charged DNA. nih.gov This leads to a more relaxed, open chromatin structure, making the DNA more accessible to transcription factors and the transcriptional machinery. patsnap.comresearchgate.net Studies have shown that Entinostat treatment leads to increased levels of acetylated histone H3 (AcH3) and acetylated histone H4 (AcH4). researchgate.netnih.gov This alteration in histone acetylation dynamics is a direct consequence of Entinostat's inhibitory effect on HDAC enzymes.
Transcriptional Regulation and Gene Expression Modulation
The Entinostat-induced changes in histone acetylation have profound effects on the regulation of gene expression, leading to the activation of previously silenced genes and the modulation of critical cellular pathways.
Reactivation of Silenced Tumor Suppressor Genes
In many cancers, tumor suppressor genes are epigenetically silenced through mechanisms that include histone deacetylation. patsnap.complos.org This silencing contributes to uncontrolled cell growth and tumor progression. plos.org By inducing histone hyperacetylation, Entinostat can reverse this silencing and reactivate the expression of these critical genes. patsnap.compatsnap.com This reactivation is a key component of its anticancer effects. patsnap.com For instance, the combination of Entinostat with other agents has been shown to synergistically re-express tumor-suppressor genes in colorectal cancer cell lines. oncotarget.com The restoration of tumor suppressor gene function can lead to the inhibition of cell proliferation, induction of terminal differentiation, and apoptosis. nih.gov
Influence on Oncogenic Signaling Pathways
Entinostat's influence extends beyond histone modifications to affect various oncogenic signaling pathways. For example, it has been shown to downregulate the expression of HER2, a receptor tyrosine kinase, in gastric cancer cells. e-crt.orge-crt.org This downregulation occurs at a post-transcriptional level and is associated with the impairment of the AKT signaling pathway, a crucial pathway for cell survival and proliferation. e-crt.orge-crt.org Furthermore, Entinostat has been identified as a modulator of STAT3 pre-mRNA alternative splicing, leading to the induction of the STAT3β isoform. nih.gov STAT3 is a key mediator of gene transcription in response to various growth factors and oncogenic signals. nih.gov Entinostat has also been shown to suppress the expression of Foxp3, a key transcription factor for regulatory T cells, which can enhance anti-tumor immune responses. plos.org
Induction of Histone Hyperacetylation and Related Gene Transcription
The primary consequence of Entinostat's HDAC inhibition is the induction of histone hyperacetylation, which directly facilitates the transcription of a specific set of genes. nih.govarchivesofmedicalscience.com This altered gene expression profile is responsible for the compound's biological effects, including the inhibition of cell proliferation and induction of apoptosis. nih.govarchivesofmedicalscience.com The hyperacetylation of histone proteins creates a more permissive chromatin environment, allowing for the binding of transcription factors and the initiation of gene transcription. researchgate.net This process is not a global, indiscriminate activation of all genes, but rather a selective transcriptional activation of specific genes that are normally repressed by HDAC activity. nih.gov For example, Entinostat has been shown to enhance the transcription of the MICA and MICB genes by increasing the acetylation of histone H4 at their promoter regions. researchgate.net This selective gene activation underlies the therapeutic potential of Entinostat.
Impact on Non-Histone Protein Acetylation and Function
While the impact of Entinostat on histone acetylation is a primary mechanism, its influence on non-histone proteins is critical to its therapeutic activity. patsnap.com The acetylation status of these proteins can alter their stability, subcellular localization, and interactions, thereby affecting a wide array of cellular functions. patsnap.comfrontiersin.org
Identification of Key Non-Histone Protein Targets
Entinostat's inhibition of class I HDACs leads to the hyperacetylation of a variety of non-histone proteins. These proteins are involved in numerous critical cellular processes. patsnap.comnih.gov Key non-histone protein targets include transcription factors, signaling molecules, and chaperone proteins. patsnap.com For example, the tumor suppressor protein p53 is a well-established non-histone target of HDACs, and its acetylation is crucial for its transcriptional activity. umich.edu Other identified targets include the signal transducer and activator of transcription 3 (STAT3) and the oncoprotein c-Myc. semanticscholar.orgaacrjournals.orgmdpi.com Acetylation of STAT3 can activate it, while acetylation of c-Myc at specific residues can lead to its downregulation. semanticscholar.orgaacrjournals.org
Table 1: Key Non-Histone Protein Targets of Entinostat-Mediated Acetylation
| Protein Target | Protein Class | Cellular Function | Reference |
|---|---|---|---|
| p53 | Transcription Factor | Tumor suppression, cell cycle arrest, apoptosis | umich.edu |
| STAT3 | Transcription Factor | Signal transduction, gene expression | semanticscholar.orgmdpi.com |
| c-Myc | Transcription Factor | Cell proliferation, apoptosis | aacrjournals.orgmdpi.com |
| Tubulin | Cytoskeletal Protein | Microtubule dynamics, cell division | frontiersin.orgnih.gov |
| Chaperone Proteins | Protein Folding | Protein stability and function | patsnap.comnih.gov |
| NF-κB | Transcription Factor | Inflammation, cell survival | mdpi.com |
Modulation of Cellular Processes Through Non-Histone Protein Acetylation
The acetylation of non-histone proteins by Entinostat has profound effects on various cellular processes that are often dysregulated in cancer. frontiersin.org This post-translational modification can regulate protein stability, enzymatic activity, subcellular localization, and protein-protein interactions. patsnap.comfrontiersin.org By altering the acetylation state of key proteins, Entinostat can influence gene transcription, DNA damage repair, cell division, protein folding, autophagy, and cell signaling pathways. frontiersin.org For instance, the acetylation of chaperone proteins can affect their ability to maintain the proper conformation and function of their client proteins, many of which are involved in cancer progression. patsnap.comnih.gov The acetylation of tubulin can impact microtubule stability and function, which is critical for cell division and migration. frontiersin.orgnih.gov
Cellular Pathway Interventions and Their Molecular Basis
Entinostat's modulation of histone and non-histone protein acetylation leads to direct interventions in cellular pathways that control cell fate, including cell cycle progression, apoptosis, and terminal differentiation. patsnap.comnih.gov
Mechanisms of Cell Cycle Progression Control
Entinostat has been shown to induce cell cycle arrest, primarily at the G0/G1 phase, thereby halting the proliferation of cancer cells. ashpublications.orgresearchgate.netnih.gov This effect is mediated through the upregulation of cyclin-dependent kinase (CDK) inhibitors, such as p21 (also known as CDKN1A) and p27. patsnap.comnih.gov The increased expression of p21 is a frequent outcome of Entinostat treatment. umich.edunih.govresearchgate.net p21 binds to and inhibits the activity of cyclin-CDK2 and cyclin-CDK4 complexes, which are essential for the G1/S phase transition. researchgate.net By inducing the expression of these inhibitors, Entinostat effectively puts a brake on the cell cycle, preventing cancer cells from dividing. patsnap.comnih.gov In some contexts, Entinostat has also been observed to induce S-phase arrest. researchgate.net
Table 2: Proteins Modulated by Entinostat in Cell Cycle Control
| Protein | Role in Cell Cycle | Effect of Entinostat | Reference |
|---|---|---|---|
| p21 (CDKN1A) | CDK Inhibitor | Upregulation | patsnap.comumich.edunih.govresearchgate.net |
| p27 | CDK Inhibitor | Upregulation | patsnap.com |
| Cyclin D1 | G1/S Transition | Downregulation | researchgate.net |
Pathways Leading to Apoptosis Induction
Entinostat can trigger programmed cell death, or apoptosis, in cancer cells through multiple pathways. patsnap.comnih.govnih.gov The induction of apoptosis can be both caspase-dependent and caspase-independent. ashpublications.org
The intrinsic, or mitochondrial, pathway of apoptosis is a key mechanism. anygenes.com Entinostat has been shown to modulate the expression of proteins in the Bcl-2 family, which are critical regulators of this pathway. nih.govscielo.org Specifically, it can lead to the downregulation of the anti-apoptotic protein Bcl-xL and the upregulation of pro-apoptotic proteins like Bax. nih.govashpublications.org This shift in the balance of Bcl-2 family members leads to mitochondrial membrane permeabilization and the release of pro-apoptotic factors such as cytochrome c and apoptosis-inducing factor (AIF). mdpi.comnih.gov The release of cytochrome c triggers the formation of the apoptosome and the activation of caspase cascades, leading to cell death. anygenes.comscielo.org
In some cellular contexts, Entinostat-induced apoptosis is caspase-independent, mediated by the nuclear translocation of AIF. ashpublications.orgmdpi.com The extrinsic, or death receptor, pathway can also be activated, as evidenced by the ability of Entinostat to unlock the expression of the TRAIL (TNF-related apoptosis-inducing ligand) promoter. aacrjournals.organygenes.com
Modulation of Terminal Differentiation Processes
A hallmark of cancer is a block in cellular differentiation. Entinostat can promote the terminal differentiation of malignant cells, causing them to lose their proliferative capacity and acquire characteristics of mature, specialized cells. patsnap.comnih.gov This effect stems from its primary mechanism of action: the reactivation of gene expression. patsnap.compatsnap.com By inhibiting HDACs and promoting a more open chromatin structure, Entinostat allows for the transcription of genes that are essential for differentiation programs but have been silenced during tumorigenesis. patsnap.comnih.gov The transcriptional activation of these specific sets of genes results in the inhibition of cell proliferation and the induction of a differentiated phenotype. nih.gov
Influence on Intracellular Reactive Oxygen Species (ROS) Levels
N-(4-aminophenyl)-2-methylbenzamide (Entinostat) has been shown to modulate the intracellular levels of reactive oxygen species (ROS), a class of highly reactive molecules derived from oxygen. mdpi.com The accumulation of ROS can lead to oxidative stress, a condition that can induce cellular damage and trigger programmed cell death. nih.govexplorationpub.com The effect of Entinostat on ROS levels is a significant component of its mechanism of action, particularly in cancer cells, which often exhibit a higher basal level of ROS compared to normal cells. nih.gov
Research across various cancer types demonstrates that Entinostat treatment leads to an increase in intracellular ROS levels, contributing to its antitumor effects. nih.govumich.edunih.gov This elevation of oxidative stress is considered a key mechanism through which histone deacetylase (HDAC) inhibitors exert their cytotoxic effects. nih.govresearchgate.net The induction of ROS by Entinostat can precede changes in mitochondrial membrane potential, suggesting a direct link between the drug, ROS generation, and the activation of the intrinsic apoptotic pathway. nih.gov
In preclinical models of B-cell lymphoma, an increase in ROS leading to apoptosis has been identified as one of the biological effects following exposure to Entinostat. nih.gov Similarly, in studies on oral squamous cell carcinoma (OSCC), the administration of Entinostat resulted in an increased production and accumulation of intracellular ROS, which was associated with cytotoxicity, cell cycle disruption, and apoptosis. umich.edunih.gov
The pro-oxidant effect of Entinostat is not limited to its use as a single agent. Its capacity to increase ROS can be synergistic with other cancer therapies.
Combination with Chemotherapy: In leukemia cell lines, HDAC inhibitors like Entinostat have been shown to elevate intracellular oxidative stress, and these effects are enhanced when combined with other agents like adaphostin. researchgate.net
Combination with Kinase Inhibitors: When combined with the multi-kinase inhibitor lenvatinib (B1674733) in liver cancer cells, Entinostat synergistically elevates ROS production. nih.gov This increased ROS was found to be dependent on the activation of the ATM (Ataxia-Telangiectasia Mutated) protein, which in turn was required for subsequent signaling events leading to cell death. nih.gov
Combination with Radiotherapy: In rhabdomyosarcoma cells, pre-treatment with Entinostat drastically increased the ROS production and accumulation induced by radiotherapy (RT). mdpi.com Furthermore, Entinostat was observed to impair the cancer cells' ability to counteract oxidative stress by restraining the upregulation of the NRF2 antioxidant response pathway, thereby enhancing radiosensitivity. mdpi.com
The precise mechanisms by which HDAC inhibitors induce oxidative stress are still under investigation, but some pathways have been proposed. One prominent mechanism involves the upregulation of thioredoxin-binding protein-2 (TBP-2), which binds to and inhibits the antioxidant protein thioredoxin (Trx). nih.gov This inhibition disrupts the cellular balance of oxidants and antioxidants, leading to increased ROS levels and promoting apoptosis. nih.gov
Interestingly, the effect of Entinostat on ROS may be context-dependent. While it generally induces oxidative stress in cancer cells, one study on spinal cord injury reported a neuroprotective effect, noting that Entinostat inhibited ROS oxidative stress in that model. nih.gov This suggests that the drug's influence on cellular redox homeostasis can vary depending on the cell type and pathological condition.
The following table summarizes key research findings on the influence of Entinostat on ROS levels in different cellular contexts.
| Cell Type | Combination Agent(s) | Effect on ROS | Associated Outcome(s) | Reference(s) |
| Myeloid Leukemia / T-cell Lymphoma | Single Agent | Increase | Apoptosis | nih.gov |
| Oral Squamous Cell Carcinoma (OSCC) | Single Agent | Increase | Cytotoxicity, Apoptosis, Cell Cycle Arrest | umich.edunih.gov |
| Acute Lymphoblastic Leukemia (ALL) | Adaphostin | Increase | Mitochondrial Disruption, Apoptosis | researchgate.net |
| Liver Cancer | Lenvatinib | Synergistic Increase | ROS-dependent ATM activation, Autophagy, Cell Death | nih.gov |
| Rhabdomyosarcoma (RMS) | Radiotherapy | Drastic Increase | Enhanced Radiosensitivity, Apoptosis, G2 Cell Cycle Arrest | mdpi.com |
| Neurons (Spinal Cord Injury model) | Single Agent | Inhibition | Neuroprotection | nih.gov |
Preclinical Pharmacodynamic and Efficacy Studies of N 4 Aminophenyl 2 Methylbenzamide Entinostat
In Vitro Efficacy in Cellular Models
Antiproliferative Activity Across Diverse Cell Lineages
Entinostat has demonstrated significant antiproliferative activity in a variety of human tumor cell lines, including those from both solid tumors and hematologic malignancies. nih.gov Studies have shown its effectiveness in cell lines derived from breast cancer, lung cancer, leukemia, and lymphoma. nih.govaacrjournals.org For instance, in small cell lung cancer (SCLC), Entinostat dose-dependently decreased cell viability across 16 different cell lines, with IC50 values ranging from 0.3 nmol/L to 29.1 μmol/L. nih.gov Similarly, in breast cancer cell lines such as SKBR3, BT474, and MCF-7, the IC50 values ranged from 700 to 1500 nM. aacrjournals.org In oral squamous cell carcinoma (OSCC) cell lines, Entinostat also showed a dose-dependent reduction in cell proliferation. umich.edu
The antiproliferative effects of Entinostat are not limited to monotherapy. It has shown synergistic effects when combined with other anticancer agents. In SCLC cell lines, combining Entinostat with chemotherapy drugs like cisplatin (B142131), carboplatin, irinotecan, epirubicin, or etoposide (B1684455) resulted in strong synergy, particularly in resistant cells. nih.govnih.gov In HER2-overexpressing breast cancer cells, the combination of Entinostat and lapatinib (B449) synergistically inhibited proliferation. nih.gov Furthermore, in both estrogen receptor-positive and triple-negative breast cancer cells, Entinostat combined with palbociclib (B1678290) synergistically inhibited tumor cell proliferation. conference-correspondent.com
Table 1: Antiproliferative Activity of Entinostat in Various Cancer Cell Lines
| Cell Line Type | Cancer Type | IC50/Effect | Source |
|---|---|---|---|
| SCLC Cell Lines (16 types) | Small Cell Lung Cancer | IC50: 0.3 nmol/L - 29.1 µmol/L | nih.gov |
| SKBR3, BT474, MCF-7 | Breast Cancer | IC50: 700 - 1500 nM | aacrjournals.org |
| WSU-HN6, WSU-HN12 | Oral Squamous Cell Carcinoma | IC50: 0.54 µM, 23.31 µM | umich.edu |
| Hodgkin Lymphoma Cell Lines | Hodgkin Lymphoma | Antiproliferative activity observed | nih.gov |
| U937 | Leukemia | Potent antiproliferative activity at 1 µM | medchemexpress.com |
| HCT116 | Colorectal Cancer | Synergistic effect with RG7388 | acs.org |
Induction of Cell Death and Apoptosis in Malignant Cells
Entinostat has been shown to induce programmed cell death, or apoptosis, in various cancer cells. nih.gov In Hodgkin lymphoma cell lines, Entinostat treatment leads to the induction of apoptosis. nih.gov Similarly, in oral squamous cell carcinoma cells, Entinostat administration results in substantial tumor apoptosis. umich.edu Studies on HER2-overexpressing breast cancer cells demonstrated that the combination of Entinostat and lapatinib significantly increased the percentage of apoptotic cells compared to either drug alone. nih.gov For example, in SUM190 cells, the combination resulted in 31.1% apoptotic cells, a significant increase from the effects of either Entinostat (15.49%) or lapatinib (17.79%) alone. nih.gov
The mechanism of apoptosis induction often involves the activation of caspases, a family of protease enzymes crucial for programmed cell death. In bladder cancer cells, the combination of Entinostat and decitabine (B1684300) induced strong apoptosis by activating caspases 3/7. mdpi.com In neuroblastoma cells, pretreatment with Entinostat followed by a p75IgG-Sap toxin conjugate potentiated apoptotic cell death, as indicated by increased levels of cleaved caspase 3. mdpi.com Furthermore, in colorectal cancer cells, combining Entinostat with the MDM2 inhibitor RG7388 significantly enhanced apoptotic cell death in a p53-dependent manner. acs.org
Table 2: Induction of Apoptosis by Entinostat in Malignant Cells
| Cell Line Type | Cancer Type | Key Findings | Source |
|---|---|---|---|
| Hodgkin Lymphoma Cells | Hodgkin Lymphoma | Induces apoptosis | nih.gov |
| OSCC Cells | Oral Squamous Cell Carcinoma | Substantial tumor apoptosis | umich.edu |
| HER2+ Breast Cancer Cells | Breast Cancer | Synergistic apoptosis with lapatinib | nih.gov |
| Bladder Cancer Cells | Bladder Cancer | Synergistic apoptosis with decitabine via caspase 3/7 activation | mdpi.com |
| Neuroblastoma Cells | Neuroblastoma | Potentiates immunotoxin-induced apoptosis | mdpi.com |
Effects on Cancer Stem Cell Populations
Cancer stem cells (CSCs), or tumor-initiating cells (TICs), are a subpopulation of cells within a tumor that are thought to drive tumor growth and metastasis. nih.gov Entinostat has demonstrated the ability to target these CSC populations. In triple-negative breast cancer (TNBC) cells, Entinostat treatment reduced the population of CD44high/CD24low cells, a characteristic marker of TICs. nih.govaacrjournals.org It also decreased aldehyde dehydrogenase (ALDH) activity, another marker associated with CSCs, and reduced the expression of key TIC-related proteins and mRNAs like Bmi-1, Nanog, and Oct-4. nih.govaacrjournals.org Specifically, Entinostat treatment reduced ALDH-1 activity by 79% in Hs578T cells. aacrjournals.org
Furthermore, in oral squamous cell carcinoma, Entinostat was found to significantly reduce the number of CSCs. umich.edu This effect was accompanied by a decrease in the expression of BMI1, a protein linked to CSC proliferation. umich.edu These findings suggest that Entinostat's anticancer activity may, in part, be due to its ability to eliminate the self-renewing CSC population that contributes to tumor recurrence and spread. aacrjournals.orgmdpi.com
Cell Cycle Arrest Induction in Experimental Systems
Entinostat has been shown to induce cell cycle arrest in various cancer cell lines, a mechanism that contributes to its antiproliferative effects. umich.edu In oral squamous cell carcinoma cell lines, Entinostat treatment led to cell cycle arrest at the G0/G1 phase. umich.edu This was associated with an increase in the tumor suppressor protein p21. umich.edu Similarly, in Ewing sarcoma cells, Entinostat caused cell cycle arrest and was accompanied by the upregulation of p21waf1/Cip1 and downregulation of cyclin D1. researchgate.net
The specific phase of cell cycle arrest can vary depending on the cell type. For instance, in HER2-overexpressing breast cancer cells, Entinostat induced G1 arrest in BT474 cells and G2 arrest in SUM190 cells. nih.gov In colon cancer cells, Entinostat treatment resulted in G0/G1 phase arrest. rug.nl In triple-negative breast cancer cells, Entinostat sensitized the cells to doxorubicin-induced growth arrest at the G2 phase. nih.gov This induction of cell cycle arrest is a key mechanism by which Entinostat inhibits cancer cell proliferation. nih.govnih.gov
In Vivo Efficacy in Disease Models
Antitumor Activity in Murine Xenograft and Syngeneic Models
The antitumor effects of Entinostat have been confirmed in various in vivo models. In murine xenograft models of human cancers, Entinostat has demonstrated the ability to inhibit tumor growth. nih.gov This has been observed in models of lung, prostate, breast, pancreas, and renal cell carcinoma. nih.gov For example, in a small cell lung cancer xenograft model, the combination of Entinostat and cisplatin significantly decreased tumor growth. nih.govaacrjournals.org In HER2-positive breast cancer xenograft models, the combination of Entinostat and lapatinib resulted in significant tumor shrinkage or growth inhibition compared to either agent alone. nih.gov
In syngeneic mouse models, where the tumor and the host have the same genetic background, Entinostat has also shown significant antitumor activity. In a murine model of renal cell carcinoma, combination therapy with Entinostat and an anti-PD-1 antibody resulted in an 88% inhibition of tumor growth. researchgate.net Similarly, in syngeneic models of lung and renal cell carcinoma, Entinostat enhanced the antitumor effect of PD-1 inhibition, reducing tumor growth and increasing survival. nih.gov In an immune-competent murine model of bladder cancer, Entinostat showed robust in vivo antitumor activity, inhibiting tumor growth by 90% in C57BL/6 mice. nih.gov These studies highlight the potential of Entinostat to not only directly inhibit tumor growth but also to modulate the tumor microenvironment to enhance anti-tumor immune responses. nih.govnih.govunclineberger.orgnih.gov
Table 3: Antitumor Activity of Entinostat in Murine Models
| Model Type | Cancer Type | Key Findings | Source |
|---|---|---|---|
| Xenograft | Small Cell Lung Cancer | Combination with cisplatin significantly decreased tumor growth. | nih.govaacrjournals.org |
| Xenograft | HER2+ Breast Cancer | Combination with lapatinib caused significant tumor shrinkage. | nih.govnih.gov |
| Xenograft | Triple-Negative Breast Cancer | Combination with palbociclib inhibited tumor growth more effectively than either drug alone. | conference-correspondent.com |
| Xenograft | Patient-Derived Gastric Cancer | Downregulated HER2 protein levels. | e-crt.org |
| Syngeneic | Renal Cell Carcinoma | Combination with anti-PD-1 antibody led to 88% tumor inhibition. | researchgate.net |
| Syngeneic | Lung and Renal Cell Carcinoma | Enhanced antitumor effect of PD-1 inhibition, reducing tumor growth and increasing survival. | nih.gov |
| Syngeneic | Bladder Cancer | Inhibited tumor growth by 90% in immune-competent mice. | nih.gov |
Efficacy in Specific Preclinical Disease Models
The therapeutic potential of Entinostat has been investigated across a range of preclinical disease models, demonstrating its versatility beyond oncology.
B-cell Lymphoma: Histone deacetylase inhibitors have shown activity in T-cell lymphomas, prompting investigations into other neoplasms like B-cell lymphoma. researchgate.net Lenalidomide, a drug that has shown preferential activity against the activated B-cell-like (ABC) subtype of diffuse large B-cell lymphoma (DLBCL), has been a focus of study. nih.gov In preclinical models, combining novel monoclonal antibodies with other agents is a strategy being explored to enhance therapeutic outcomes in B-cell non-Hodgkin lymphoma. nih.gov
Oral Squamous Cell Carcinoma (OSCC): In preclinical studies involving OSCC cell lines, Entinostat has demonstrated significant antitumor effects. nih.govumich.edu Treatment with Entinostat led to a reduction in the proliferation of OSCC cells, inducing cell cycle arrest at the G0/G1 phase and promoting substantial tumor cell apoptosis. nih.govnih.gov Furthermore, an increase in reactive oxygen species production and a notable decrease in cancer stem cells were observed. nih.govumich.edu These findings suggest that Entinostat may be a promising therapeutic agent for OSCC by inhibiting tumor growth, inducing cell death, and targeting the cancer stem cell population. nih.govnih.gov
Spinal Cord Injury (SCI): The neuroprotective effects of Entinostat have been explored in preclinical models of spinal cord injury. frontiersin.orgnih.govdntb.gov.ua Studies have shown that Entinostat can improve motor function, as evidenced by enhanced grip strength and better scores on the Basso Mouse Scale (BMS) for locomotion. frontiersin.orgnih.gov It has also been shown to reduce histopathological damage, spinal edema, and cell death following injury. nih.gov A key mechanism appears to be the downregulation of the NLRP3 inflammasome, a critical component of the inflammatory response. frontiersin.orgnih.gov These findings highlight the potential of Entinostat to mitigate the secondary injury cascade that exacerbates damage after the initial trauma. frontiersin.orge-neurospine.org
Pulmonary Fibrosis: Preclinical studies have indicated that Entinostat may have antifibrotic properties. nih.govnih.gov In models of idiopathic pulmonary fibrosis (IPF), HDAC inhibitors have been shown to improve the resolution of lung fibrosis. biorxiv.org Specifically, Entinostat was found to restore the expression of ARHGEF3, a negative regulator of the pro-fibrotic protein SPARC. nih.gov In vitro studies using primary lung fibroblasts from a mouse model of pulmonary fibrosis demonstrated that Entinostat treatment could attenuate the expression of pro-fibrotic genes. biorxiv.org
Modulation of Tumor Growth and Progression in Animal Models
Entinostat has demonstrated the ability to modulate tumor growth and progression in various animal models, often in combination with other therapies.
In murine models of renal cell carcinoma (RENCA) and castration-resistant prostate cancer (CR Myc-CaP), low-dose Entinostat was associated with enhanced tumor growth inhibition when combined with IL-2 or a survivin-based vaccine, respectively. nih.govsemanticscholar.org Similarly, in breast and pancreatic cancer mouse models, combining Entinostat with immune checkpoint inhibitors (ICIs) such as anti-PD-1 or anti-CTLA-4 significantly improved tumor-free survival. aacrjournals.org In a murine model of HER2+ breast cancer, Entinostat treatment led to a shift from a pro-tumor to an anti-tumor tumor microenvironment (TME) signature. aacrjournals.org Furthermore, in immunocompetent bladder cancer mouse models, Entinostat was identified as a potent antitumor agent. jci.orgnih.gov
Animal models are crucial for evaluating the efficacy of potential cancer chemopreventive agents and for understanding the molecular carcinogenesis of diseases like lung cancer. nih.govopenveterinaryjournal.com Different models, such as carcinogen-induced models and genetically engineered models, are employed to mimic human cancers. nih.govmdpi.com For instance, the N-nitroso-N-methylbenzylamine (NMBA)-induced rat model is used for esophageal squamous cell cancer, while 4-nitroquinoline-1-oxide (4-NQO) is used to induce oral and head and neck cancers. nih.gov The methylnitrosourea (MNU)-induced model is a primary tool for screening agents against mammary cancer. nih.gov For lung cancer research, models include genetically modified mice, carcinogen-induced models, and xenografts. openveterinaryjournal.com
Immunomodulatory Activities
A significant aspect of Entinostat's preclinical profile is its ability to modulate the immune system, transforming the tumor microenvironment from immunosuppressive to one that supports an anti-tumor response.
Impact on the Tumor Microenvironment and Immune Cell Infiltration
Entinostat has been shown to profoundly impact the tumor microenvironment (TME) by altering the infiltration and function of various immune cells. aacrjournals.orgnih.gov It can reprogram the TME to enhance the efficacy of ICIs in murine models of breast and pancreatic cancer. biorxiv.org Studies have demonstrated that Entinostat can increase the infiltration of CD8+ T cells into tumors. aacrjournals.orgmdpi.com In a HER2+ breast tumor model, Entinostat induced a shift from a pro-tumor to an anti-tumor TME signature, which was predominantly characterized by changes in myeloid cells. aacrjournals.orgnih.gov This included the reprogramming of tumor-associated macrophages (TAMs) from a pro-tumor M2-like phenotype to an anti-tumor M1-like phenotype. aacrjournals.orgnih.gov
Regulation of Myeloid-Derived Suppressor Cells (MDSCs) and Regulatory T cells (Tregs)
A key mechanism of Entinostat's immunomodulatory effect is its regulation of immunosuppressive cell populations, namely myeloid-derived suppressor cells (MDSCs) and regulatory T cells (Tregs).
MDSCs: Entinostat has been shown to inhibit the immunosuppressive function of both polymorphonuclear (PMN-MDSC) and monocytic (M-MDSC) subpopulations. nih.gov It can reduce the levels of arginase-1, iNOS, and COX-2 in MDSCs, which are crucial for their suppressive activity. nih.gov Interestingly, while Entinostat treatment alone can sometimes increase the number of phenotypically defined MDSCs within tumors, it simultaneously impairs their function. nih.gov Some studies suggest that Entinostat selectively abrogates the suppressive activity of PMN-MDSCs while having no effect on M-MDSCs. nih.gov In breast cancer models, Entinostat treatment was associated with a less suppressive granulocytic (G)-MDSC phenotype and was shown to skew MDSCs toward this less suppressive state. aacrjournals.orgbiorxiv.org This effect appears to be mediated, at least in part, through the STAT3 and NFκB pathways. aacrjournals.org
Tregs: Entinostat has demonstrated the ability to suppress Treg function, which is a major obstacle in cancer immunotherapy. nih.govplos.orgnih.gov It has been shown to decrease the expression of Foxp3, a key transcription factor for Treg development and function, at both the gene and protein levels. nih.govsemanticscholar.orgplos.org This downregulation of Foxp3 leads to an impaired suppressive function of Tregs without necessarily depleting their numbers in the periphery. nih.govsemanticscholar.orgnih.gov The mechanism for this appears to involve the acetylation of STAT3, as a STAT3 inhibitor could partially reverse the Entinostat-induced downregulation of Foxp3. nih.govsemanticscholar.orgplos.org In preclinical models, this suppression of Tregs by Entinostat has been linked to enhanced efficacy of immunotherapies like IL-2 and cancer vaccines. nih.govsemanticscholar.orgplos.org Furthermore, a reduction in Treg infiltration into tumors has been observed following Entinostat treatment. semanticscholar.orgaacrjournals.orgplos.org
Enhancement of Antigen Presentation Machinery
Entinostat can bolster the immune response by enhancing the antigen presentation machinery (APM) of cancer cells. nih.govnih.gov HDAC inhibitors can increase the immunogenicity of tumor cells by activating the expression of tumor antigens and co-stimulation molecules. nih.gov Specifically, Entinostat has been shown to increase the expression of Major Histocompatibility Complex (MHC) class I and II molecules in various cancer models, including Merkel cell carcinoma, bladder cancer, and non-small cell lung cancer. mdpi.com By upregulating the APM, tumor cells become more visible to the adaptive immune system, facilitating their recognition and destruction by T cells. nih.gov In ovarian cancer models, Entinostat was found to promote the expression of MHC class II genes by inducing the master regulator Ciita. mdpi.com Autophagy, a cellular degradation process, also plays a role in processing intracellular antigens for MHC class II presentation, and this process can be influenced by various stimuli. nih.gov
Direct Effects on T-Cell Function and Anti-tumor T-cell Responses
N-(4-aminophenyl)-2-methylbenzamide, also known as Entinostat, has demonstrated significant immunomodulatory effects that directly enhance T-cell function and promote anti-tumor T-cell responses. These effects are crucial to its efficacy, particularly when used in combination with other cancer therapies like immune checkpoint inhibitors.
Entinostat, a selective inhibitor of class I histone deacetylases (HDACs), has been shown to bolster anti-tumor immunity through various mechanisms. plos.org It can remodel the tumor immune microenvironment, leading to a robust anti-tumor response that is dependent on antigen presentation and is associated with an increase in the number of neoantigen-specific T cells. nih.govnih.gov
Enhanced T-Cell Activation and Effector Function
Preclinical studies have consistently shown that Entinostat enhances the activation and effector function of T cells. In murine models of renal cell carcinoma (RENCA) and castration-resistant prostate cancer (CR Myc-CaP), Entinostat was found to enhance the efficacy of immunotherapies such as high-dose interleukin-2 (IL-2) and a survivin-based vaccine (SurVaxM). plos.org This enhancement was associated with a reduction in the suppressive function of regulatory T cells (Tregs) without negatively impacting effector T cells (Teffs). plos.org Specifically, low doses of Entinostat decreased Foxp3 expression in Tregs, a key transcription factor for their suppressive function. plos.org
When combined with a cancer vaccine and an IL-15 superagonist (N-803), Entinostat led to a significant increase in the number of IFNγ-producing cells specific for various tumor-associated antigens. nih.gov This triple combination therapy was necessary for the significant induction of both the primary tumor antigen response and cascade immune responses to other epitopes. nih.gov Furthermore, the combination therapy promoted a more active T-cell phenotype in the spleen, with increased activation of CD8+ T cells. nih.gov
In a murine Lewis lung carcinoma model, co-treatment with Entinostat and radiation therapy significantly increased the infiltration of IFN-γ-producing CD8+ T cells into tumors. nih.gov This effect was further amplified with the addition of an anti-PD-1 antibody, suggesting a synergistic relationship between Entinostat and checkpoint blockade in promoting cytotoxic T-cell responses. nih.govmdpi.com
Modulation of Cytokine Production
Entinostat has been observed to modulate the cytokine profile, shifting it towards a more pro-inflammatory and anti-tumor state. In combination with N-803 and a vaccine, Entinostat treatment resulted in a significant elevation of the pro-inflammatory cytokines IFNγ and TNFα. nih.gov Conversely, the immunosuppressive cytokine TGFβ1 was decreased with Entinostat alone or in combination. nih.gov
Impact on Regulatory T cells (Tregs)
A key mechanism of Entinostat's immunomodulatory action is its effect on regulatory T cells (Tregs), which are potent suppressors of anti-tumor immunity. Entinostat has been shown to suppress Treg function and, in some contexts, reduce their numbers. plos.orgpatsnap.com It down-regulates the expression of Foxp3, the master regulator of Treg development and function, thereby inhibiting their suppressive capabilities. plos.org This effect allows for a more robust activation and expansion of effector T cells. plos.org In combination therapies, Entinostat has been shown to decrease the infiltration of Tregs into the tumor microenvironment. nih.govnih.gov
Research Findings on T-Cell Responses to this compound
| Model System | Combination Therapy | Key Findings on T-Cell Function | Reference |
| Murine Renal (RENCA) and Prostate (CR Myc-CaP) Cancer Models | IL-2 or SurVaxM Vaccine | Decreased Foxp3 expression in Tregs, inhibiting their suppressive function without affecting Teffs. Enhanced tumor growth inhibition. | plos.org |
| Murine Bladder Cancer Models (BBN963 and BBN966) | Anti-PD-1 | Increased numbers of neoantigen-specific T cells, leading to robust anti-tumor responses and long-term immunologic memory. | nih.govnih.gov |
| Murine Triple-Negative Breast (4T1) and Colon (MC38-CEA) Carcinoma Models | N-803 (IL-15 superagonist) + Vaccine | Increased number of IFNγ-producing antigen-specific T cells. Enhanced CD8+ T-cell activation in the spleen. | nih.gov |
| Murine Lewis Lung Carcinoma Model | Radiation Therapy | Increased infiltration of IFN-γ-producing CD8+ T cells into tumors. | nih.gov |
| Murine Lewis Lung Carcinoma Model | Radiation Therapy + Anti-PD-1 | Further increased IFN-γ-producing CD8+ T cells and decreased Tregs in tumors. | nih.govmdpi.com |
| Murine Renal Cell Carcinoma (RENCA) and Non-Small Cell Lung Cancer (LLC) Models | Anti-PD-1 | Significant increase in tumor-infiltrating CD8+ T cells and the CD8+ T-cell to Treg ratio. | aacrjournals.org |
Interactive Data Table of T-Cell Related Effects
| Parameter | Effect of this compound | Mechanism/Note | References |
| CD8+ T-Cell Infiltration | Increased | Enhanced recruitment into the tumor microenvironment. | nih.govnih.govaacrjournals.org |
| Treg Function | Suppressed | Down-regulation of Foxp3 expression. | plos.org |
| Treg Infiltration | Decreased | Reduced presence within the tumor. | nih.govnih.gov |
| Antigen-Specific T-Cell Response | Enhanced | Increased numbers of neoantigen-specific T cells. | nih.govnih.govnih.gov |
| IFNγ Production | Increased | Elevated levels from CD8+ T cells and other immune cells. | nih.govnih.gov |
| TNFα Production | Increased | Elevated serum levels in combination therapy. | nih.gov |
| TGFβ1 Production | Decreased | Reduced levels of this immunosuppressive cytokine. | nih.gov |
Rational Combination Strategies in Preclinical Development
Synergistic Interactions with Targeted Therapies
Combinations with Chemotherapeutic Agents
Combining novel agents with standard-of-care chemotherapeutics is a common strategy to enhance cytotoxicity and potentially re-sensitize resistant tumors. Preclinical models are essential for determining whether such combinations result in synergistic, additive, or antagonistic effects. mdpi.com Typical chemotherapeutic agents used in these studies include DNA-damaging agents like cisplatin (B142131) or topoisomerase inhibitors like doxorubicin. nih.gov The interaction between a new compound and chemotherapy can be complex, potentially involving modulation of drug metabolism, DNA repair pathways, or apoptosis induction. At present, specific preclinical data evaluating the combination of N-(4-aminophenyl)-2-methylbenzamide with conventional chemotherapeutic agents has not been reported in peer-reviewed publications.
Combinations with Immunotherapeutic Modalities (e.g., Immune Checkpoint Blockade)
The advent of immune checkpoint inhibitors (ICIs), such as anti-PD-1 or anti-CTLA-4 antibodies, has revolutionized cancer treatment. nih.gov A significant focus of preclinical research is to identify novel compounds that can enhance the efficacy of ICIs. google.com.na This can be achieved by agents that increase tumor antigenicity, modulate the tumor microenvironment to be more favorable for an anti-tumor immune response, or inhibit immunosuppressive pathways. nih.gov While the combination of various developmental compounds with ICIs is an active area of investigation, there are no specific published preclinical studies on the effects of combining this compound with immunotherapeutic modalities like PD-1/PD-L1 blockade.
Elucidation of Mechanistic Basis for Combination Efficacy
Understanding the molecular mechanisms that underlie the efficacy of a drug combination is critical for its rational clinical development. This involves detailed in vitro and in vivo studies to dissect the effects of the combined agents on cellular signaling, gene expression, and protein function. For a hypothetical synergistic combination, this could involve, for example, the dual inhibition of parallel survival pathways or the blockade of a feedback loop that is activated upon single-agent treatment. Without specific data on effective combinations for this compound, the mechanistic basis for any potential synergistic efficacy remains speculative and uninvestigated.
Identification of Preclinical Biomarkers for Combination Therapies
A key goal in preclinical development is the identification of biomarkers that can predict which tumors will respond to a specific therapy. aacrmeetingnews.org For combination therapies, this could include genetic mutations (e.g., BRAF V600E), expression levels of specific proteins, or gene expression signatures. ecog-acrin.org These biomarkers are essential for designing clinical trials with patient selection strategies to maximize the likelihood of success. The process involves analyzing data from preclinical models treated with the combination therapy to find correlations between molecular features and treatment response. As there are no established effective preclinical combination therapies involving this compound, the identification of associated predictive biomarkers has not been undertaken.
Advanced Research Methodologies and Future Directions
Omics-Based Approaches in N-(4-aminophenyl)-2-methylbenzamide Research
Omics technologies offer a holistic view of the molecular changes within a biological system in response to a compound.
Transcriptomics involves the study of the complete set of RNA transcripts produced by an organism or cell population. By employing techniques like RNA sequencing (RNA-seq), researchers can obtain a snapshot of the genes that are actively being expressed in the presence of this compound. This method reveals which cellular pathways are perturbed by the compound.
The typical workflow includes treating cells or tissues with the compound, extracting the RNA, and then sequencing it to quantify the expression level of thousands of genes simultaneously. nih.gov Bioinformatic analyses, such as Gene Set Enrichment Analysis (GSEA), are then used to identify statistically significant changes in biological pathways. nih.gov This can uncover the compound's mechanism of action, identify potential biomarkers for its activity, and reveal off-target effects. For instance, a transcriptomic study of a different small molecule inhibitor identified hundreds of upregulated and downregulated genes, pointing toward specific cellular processes like cell adhesion and transport as key areas of impact.
Table 1: Illustrative Example of Data from a Transcriptomic Analysis This table demonstrates the type of data generated from a transcriptomic experiment, showing hypothetical gene expression changes in a cancer cell line after treatment.
| Gene | Function | Fold Change | p-value | Pathway |
| CDKN1A | Cell cycle inhibitor | +4.5 | <0.01 | p53 Signaling |
| BCL2 | Apoptosis regulator | -3.2 | <0.01 | Apoptosis |
| VEGFA | Angiogenesis factor | -2.8 | <0.01 | Angiogenesis |
| MKI67 | Proliferation marker | -5.1 | <0.001 | Cell Cycle |
Note: This data is illustrative and not specific to this compound.
Proteomics is the large-scale study of proteins. Using mass spectrometry-based techniques, it is possible to identify and quantify thousands of proteins in a sample. rsc.org This allows for a direct assessment of how this compound affects the levels of specific proteins, which are often the ultimate executors of cellular functions.
Beyond expression levels, proteomics can detect post-translational modifications (PTMs), such as acetylation. This is particularly relevant for compounds that may target epigenetic regulators like histone deacetylases (HDACs). For example, a study on the related N-(2-aminophenyl)benzamide scaffold, a known feature of HDAC inhibitors, showed that such compounds induce histone acetylation. nih.govacs.org Chemoproteomic approaches can even identify the direct protein targets of a compound within the complex cellular environment, providing definitive evidence of its binding partners. escholarship.org A proteomics analysis of a novel acridine-based N-(2-aminophenyl)benzamide derivative successfully identified differential protein expression related to its pro-apoptotic mechanism. mdpi.com
Structural Biology and Computational Modeling Approaches
These computational methods allow for the visualization and simulation of molecular interactions, providing a rational basis for drug design and optimization.
Understanding precisely how a compound (the ligand) binds to its target protein is fundamental to medicinal chemistry. This knowledge allows for the rational design of more potent and selective derivatives. While experimental methods like X-ray crystallography provide the gold standard for visualizing these interactions, computational docking serves as a powerful predictive tool.
Docking algorithms predict the preferred orientation of a ligand within the binding site of a protein, estimating the strength of the interaction. For compounds in the benzamide (B126) class, which are known to act on various targets including HDACs, these studies are critical. rsc.orgnih.gov For example, research on the HDAC inhibitor Mocetinostat, which contains an N-(2-aminophenyl)benzamide core, has elucidated the key interactions necessary for its inhibitory activity. nih.gov These studies analyze forces such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions that stabilize the complex.
Molecular Dynamics (MD) simulations provide a dynamic view of the protein-ligand complex, complementing the static picture from docking. arxiv.org By simulating the movements of atoms over time, MD can assess the stability of the predicted binding pose and reveal conformational changes in the protein or ligand upon binding. tbzmed.ac.irmdpi.com
This computational technique is invaluable for refining lead compounds. It can help explain why certain derivatives have higher activity than others and predict whether a compound is likely to remain bound to its target long enough to exert a biological effect. Ab initio MD simulations can even model chemical reactions, such as the formation of intermediates, within a solvated environment, offering a level of detail that is difficult to achieve experimentally. uregina.ca
Table 2: Typical Workflow for Molecular Dynamics Simulation
| Step | Description | Purpose |
| 1. System Setup | The protein-ligand complex from docking is placed in a simulation box with water and ions. | To create a physiologically realistic environment. |
| 2. Minimization | The system's energy is minimized to remove steric clashes. | To achieve a stable starting structure. |
| 3. Equilibration | Temperature and pressure are gradually brought to desired levels (e.g., 310 K, 1 atm). | To allow the system to relax and reach equilibrium. |
| 4. Production Run | The simulation is run for an extended period (nanoseconds to microseconds). | To collect data on the trajectory and interactions of the complex. |
| 5. Analysis | The trajectory is analyzed for stability (RMSD), binding energy, and specific interactions. | To evaluate the binding mode and stability of the compound. |
Development of Novel Preclinical Models for Compound Evaluation (e.g., Organoids, Ex Vivo Systems)
To bridge the gap between simple cell culture and complex in vivo studies, advanced preclinical models are being developed that better mimic human physiology.
Organoids are three-dimensional, self-organizing structures grown from stem cells that replicate the architecture and functionality of human organs on a miniature scale. acrobiosystems.commdpi.com These "mini-organs" provide a more accurate platform for testing compound efficacy and toxicity than traditional 2D cell cultures because they incorporate multiple cell types and more realistic cell-cell interactions. manchester.ac.uk Patient-derived tumor organoids, for example, have been shown to predict a patient's response to anticancer drugs with high accuracy, making them a powerful tool for personalized medicine and preclinical screening. acrobiosystems.commdpi.com Studies have shown that the 3D environment of organoids can significantly impact drug responses compared to 2D models, highlighting their importance for accurate evaluation. nih.gov
Ex vivo systems use intact tissues or organs maintained in a viable state outside the body. biobide.comwikipedia.org These models, such as perfused organ platforms, keep the native tissue architecture and cellular connections, offering a high degree of physiological relevance. nih.gov They allow for the evaluation of a compound's effect on an entire human organ without the need for extrapolation from animal models or the risks of early-phase human trials. nih.govspringermedizin.de
Table 3: Comparison of Preclinical Models
| Model Type | Complexity | Physiological Relevance | Throughput | Application for Compound Evaluation |
| 2D Cell Culture | Low | Low | High | Initial high-throughput screening. |
| Organoids | Medium-High | Medium-High | Medium | Efficacy and toxicity testing in a tissue-like context. manchester.ac.uk |
| Ex Vivo Systems | High | High | Low | Detailed mechanistic and pharmacokinetic studies on intact tissue. nih.gov |
| In Vivo (Animal) | Very High | Variable (species differences) | Low | Systemic effects, pharmacokinetics, and efficacy in a whole organism. |
Translational Research Initiatives and Preclinical Validation Pipelines
Translational research acts as a critical bridge between basic scientific discoveries and their practical application in a clinical setting. For a compound like this compound, this involves a structured and rigorous preclinical validation pipeline designed to assess its potential as a therapeutic agent.
The initial stages of this pipeline often involve in vitro studies using cancer cell lines to evaluate the compound's antiproliferative activity and to gain preliminary insights into its mechanism of action. nih.gov For instance, studies on various benzamide derivatives have demonstrated their ability to inhibit the proliferation of breast cancer cell lines. nih.gov
Successful in vitro findings pave the way for in vivo studies in animal models, such as xenograft models where human tumor cells are implanted into immunocompromised mice. nih.gov These studies are essential for evaluating the compound's efficacy in a more complex biological system and for determining its pharmacokinetic profile, which includes its absorption, distribution, metabolism, and excretion (ADME). nih.govacs.org For example, pharmacokinetic profiling of some benzamide derivatives has shown their distribution in various organs, including the brain. acs.org
A crucial aspect of preclinical development is the optimization of the compound's drug-like properties. This may involve the synthesis of prodrugs, which are inactive or less active precursors that are converted to the active drug within the body. This approach can be used to improve properties such as water solubility and bioavailability. nih.gov
The preclinical validation pipeline is a multi-step process, with each stage generating critical data to support a decision to move forward to clinical trials in humans.
The following table outlines the key stages of a typical preclinical validation pipeline for a compound such as this compound:
| Stage | Key Objectives | Example Activities |
| Target Identification and Validation | To identify the specific molecular target(s) of the compound. | Enzymatic assays to determine inhibitory activity against specific HDAC isoforms. |
| In Vitro Efficacy | To assess the compound's biological activity in a controlled laboratory setting. | Cell proliferation assays (e.g., MTT assay) on a panel of cancer cell lines. nih.gov |
| In Vivo Efficacy | To evaluate the compound's therapeutic effect in a living organism. | Testing the compound in animal models of disease (e.g., tumor xenograft models). nih.gov |
| Pharmacokinetics (ADME) | To study the absorption, distribution, metabolism, and excretion of the compound. | Administration of the compound to animals and analysis of its concentration in blood and tissues over time. nih.govacs.org |
| Toxicology and Safety Pharmacology | To identify potential toxicities and adverse effects. | Dose-escalation studies in animals to determine the maximum tolerated dose. |
| Formulation Development | To develop a stable and effective dosage form for administration. | Creating formulations that improve solubility and bioavailability. nih.gov |
Through these meticulous advanced research methodologies, the scientific community continues to build a comprehensive understanding of this compound and its potential role in future therapeutic interventions.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
